

# Spectroscopic Characterization of 1-Cyclobutylbutane-1,3-dione: A Technical Guide

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## Compound of Interest

Compound Name: 1-Cyclobutylbutane-1,3-dione

Cat. No.: B1425677

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This technical guide provides an in-depth analysis of the spectroscopic data for **1-cyclobutylbutane-1,3-dione**, a  $\beta$ -diketone of interest in synthetic chemistry and drug development. The guide is intended for researchers, scientists, and professionals in the field who require a comprehensive understanding of the structural elucidation of this molecule using nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

## Introduction

**1-Cyclobutylbutane-1,3-dione**, with the molecular formula  $C_8H_{12}O_2$  and a molecular weight of 140.18 g/mol, is a fascinating molecule that combines a reactive  $\beta$ -diketone functional group with a strained cyclobutyl ring.<sup>[1][2][3]</sup> The spectroscopic characterization of this compound is crucial for confirming its identity, purity, and for understanding its chemical behavior. A key feature of  $\beta$ -diketones is their existence as a mixture of keto and enol tautomers in solution, a phenomenon that profoundly influences their spectroscopic signatures.<sup>[4][5]</sup> This guide will delve into the theoretical underpinnings and practical aspects of acquiring and interpreting the NMR, IR, and MS spectra of **1-cyclobutylbutane-1,3-dione**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.<sup>[4]</sup> For **1-cyclobutylbutane-1,3-dione**, both  $^1H$  and  $^{13}C$  NMR will provide detailed information about the carbon-hydrogen framework and the presence of tautomers.

## <sup>1</sup>H NMR Spectroscopy

The proton NMR spectrum of **1-cyclobutylbutane-1,3-dione** is expected to be complex due to the presence of both the keto and enol forms. The equilibrium between these tautomers is often slow on the NMR timescale, allowing for the observation of distinct signals for each form.

[4]

Expected Chemical Shifts for **1-Cyclobutylbutane-1,3-dione** (Keto-Enol Tautomers)

Proton Type	Expected Chemical Shift ( $\delta$ , ppm)	Multiplicity	Notes
<b>Enol Form</b>			
Enolic OH	15.0 - 17.0	broad singlet	Highly deshielded due to intramolecular hydrogen bonding.
<b>Vinylic CH</b>			
Vinylic CH	5.0 - 6.0	singlet	Proton on the carbon-carbon double bond.
Methine CH (cyclobutyl)	2.5 - 3.5	multiplet	Adjacent to the carbonyl group.
Methylene CH <sub>2</sub> (cyclobutyl)	1.8 - 2.5	multiplet	Protons of the cyclobutyl ring.
Methyl CH <sub>3</sub>	2.0 - 2.3	singlet	Attached to the carbonyl group.
<b>Keto Form</b>			
Methylene CH <sub>2</sub> (between C=O)	3.5 - 4.0	singlet	Acidic protons flanked by two carbonyls.
Methine CH (cyclobutyl)	2.8 - 3.8	multiplet	Adjacent to the carbonyl group.
Methylene CH <sub>2</sub> (cyclobutyl)	1.8 - 2.5	multiplet	Protons of the cyclobutyl ring.
Methyl CH <sub>3</sub>	2.1 - 2.4	singlet	Attached to the carbonyl group.

Note: The exact chemical shifts and the ratio of keto to enol forms will be solvent-dependent.[\[5\]](#)

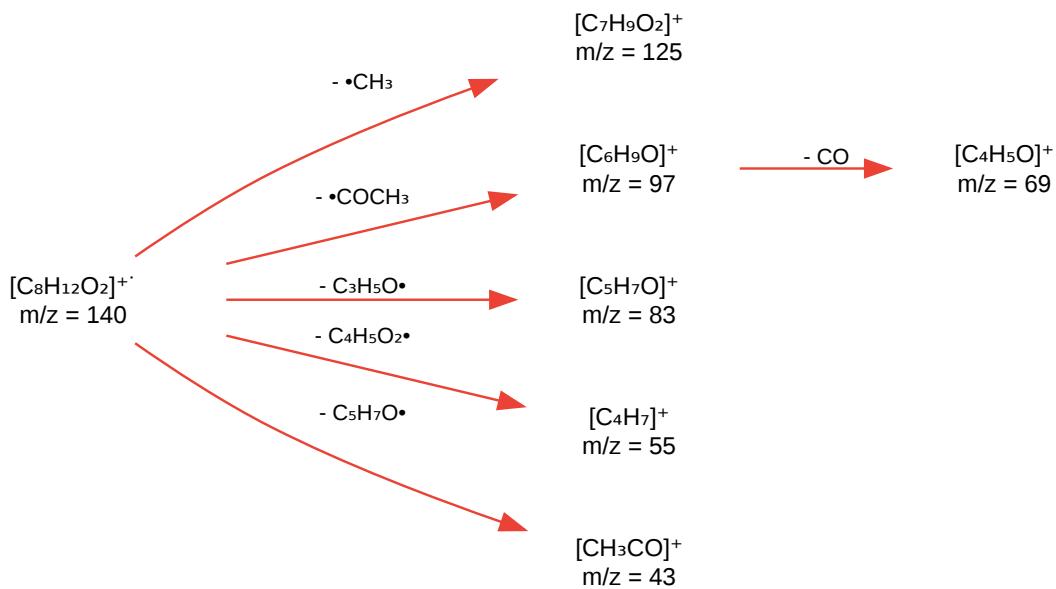
## <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum will further confirm the presence of both tautomers and provide a carbon count. Proton-decoupled <sup>13</sup>C NMR spectra are typically acquired to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[\[6\]](#)

Expected Chemical Shifts for **1-Cyclobutylbutane-1,3-dione** (Keto-Enol Tautomers)

Carbon Type	Expected Chemical Shift ( $\delta$ , ppm)	Notes
<b>Enol Form</b>		
Carbonyl C=O	180 - 200	Carbonyl group involved in conjugation and H-bonding.
Vinylic C=C	160 - 180	Olefinic carbon of the enol.
Vinylic C-OH	90 - 100	Olefinic carbon attached to the hydroxyl group.
Methine CH (cyclobutyl)	40 - 60	Adjacent to the carbonyl group.
Methylene CH <sub>2</sub> (cyclobutyl)	20 - 35	Carbons of the cyclobutyl ring.
Methyl CH <sub>3</sub>	20 - 30	Attached to the carbonyl group.
<b>Keto Form</b>		
Carbonyl C=O	200 - 220	Ketonic carbonyl carbons. <a href="#">[7]</a>
Methylene CH <sub>2</sub> (between C=O)	50 - 60	Methylene carbon between two carbonyls.
Methine CH (cyclobutyl)	45 - 65	Adjacent to the carbonyl group.
Methylene CH <sub>2</sub> (cyclobutyl)	20 - 35	Carbons of the cyclobutyl ring.
Methyl CH <sub>3</sub>	25 - 35	Attached to the carbonyl group.

## Experimental Protocol for NMR Data Acquisition



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## References

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